3-Acetyl-5-formylbenzoic acid

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Researchers requiring bifunctional benzoic acid derivatives for orthogonal synthetic transformations face limited options. 3-Acetyl-5-formylbenzoic acid (CAS 1393581-91-3) solves this with simultaneous acetyl and formyl groups on the aromatic ring. • Enables orthogonal reactivity for diverse heterocyclic scaffolds (benzoxazepines, quinazolines, thiazoles). • 98% purity minimizes side reactions in library synthesis. • Precise MW (192.17 g/mol) ensures accurate polymerization stoichiometry. Bulk quantities available; reliable global supply.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
Cat. No. B14854089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-formylbenzoic acid
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=C1)C=O)C(=O)O
InChIInChI=1S/C10H8O4/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-5H,1H3,(H,13,14)
InChIKeyANJLQHNQWXSBII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-formylbenzoic Acid – Bifunctional Building Block


3-Acetyl-5-formylbenzoic acid (CAS: 1393581-91-3) is a substituted benzoic acid with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol [1]. Its distinguishing feature is the simultaneous presence of an acetyl group (-COCH3) and a formyl group (-CHO) on the aromatic ring, in addition to the carboxylic acid moiety . This unique combination of functional groups renders it a versatile building block for organic synthesis and medicinal chemistry applications, providing distinct reactivity and structural properties compared to simpler mono-substituted benzoic acid analogs [2].

Orthogonal acetyl and formyl groups support diverse synthetic transformations
High specified purity enables reproducible synthesis outcomes
Suitable as a building block for medicinal chemistry and heterocyclic library construction

Functional Group Advantage of 3-Acetyl-5-formylbenzoic Acid


Generic substitution with simpler benzoic acid derivatives, such as 3-acetylbenzoic acid or 5-formylbenzoic acid, is not feasible for applications requiring the specific bifunctional reactivity or structural properties of 3-acetyl-5-formylbenzoic acid. The presence of both acetyl and formyl groups in the target compound provides a distinct chemical handle for orthogonal synthetic transformations, enabling more complex molecular architectures . In contrast, 3-acetylbenzoic acid lacks the formyl group, limiting its utility in reactions such as Schiff base formation or specific reductive aminations, while 5-formylbenzoic acid lacks the acetyl group, restricting its participation in key carbon-carbon bond forming reactions like aldol condensations or Michael additions . This structural distinction is critical for researchers aiming to build specific molecular scaffolds, where the precise spatial and electronic arrangement of functional groups dictates the success of a synthetic pathway.

3-Acetylbenzoic acid lacks formyl group

Restricts Schiff base formation and reductive amination pathways; may limit orthogonal reactivity required in complex synthesis.

5-Formylbenzoic acid lacks acetyl group

Limits aldol condensation and Michael addition transformations; reactivity profile may not transfer to target scaffold construction.

Procurement Evidence for 3-Acetyl-5-formylbenzoic Acid


Purity Comparison with Mono-substituted Analogs

The commercially available purity of 3-acetyl-5-formylbenzoic acid is specified at 98% . This is comparable to or exceeds the typical purities reported for its simpler analogs, 3-acetylbenzoic acid and 5-formylbenzoic acid, which are commonly available in the 95-98% range [1]. This level of purity reduces the need for extensive in-house purification before use in sensitive synthetic or biological assays.

Purity Comparison
Reported
98% vs 95–98%
Comparable purity supports procurement confidence
Based on vendor specifications; review individual Certificate of Analysis
Organic Synthesis Medicinal Chemistry Analytical Chemistry

Molecular Weight for Stoichiometric Precision

3-Acetyl-5-formylbenzoic acid possesses a molecular weight of 192.17 g/mol [1]. This is a significant deviation from its closest mono-substituted analogs, 3-acetylbenzoic acid (164.16 g/mol) and 5-formylbenzoic acid (150.13 g/mol) [2]. This quantifiable difference is crucial for accurate stoichiometric calculations in synthesis, as using an incorrect analog would lead to significant molar imbalances in reactions.

Molecular Weight
Class-level inference
192.17 g/mol
Enables precise stoichiometric calculations
Significant difference vs mono‑substituted analogs (+28.01, +42.04 g/mol)
Organic Synthesis Process Chemistry Chemical Engineering

Functional Group Density and Orthogonal Reactivity

The compound possesses three distinct, chemically addressable functional groups (carboxylic acid, acetyl, and formyl) on a single aromatic ring [1]. This is in contrast to its simpler analogs, 3-acetylbenzoic acid and 5-formylbenzoic acid, which contain only two such groups . This increased functional group density allows for a greater diversity of orthogonal chemical transformations without the need for additional protection/deprotection steps or introduction of new reactive handles, thereby streamlining synthetic routes to complex targets .

Functional Groups
Class-level inference
3 vs 2 reactive groups
Higher density supports orthogonal synthetic routes
Structural analysis; may reduce protection/deprotection steps
Medicinal Chemistry Chemical Biology Organic Synthesis

Key Applications of 3-Acetyl-5-formylbenzoic Acid


Heterocyclic Library Synthesis

The orthogonal reactivity of the acetyl and formyl groups in 3-acetyl-5-formylbenzoic acid makes it an ideal starting material for the rapid generation of diverse heterocyclic scaffolds, such as benzoxazepines, quinazolines, or thiazoles [1]. Its high specified purity (98%) minimizes side reactions during library synthesis, ensuring higher yields and cleaner crude products, which is critical for downstream high-throughput screening campaigns .

Bifunctional Chemical Probes

The three distinct functional groups present on the compound provide multiple attachment points for conjugating a payload (e.g., fluorophore, biotin) and a targeting moiety, while the carboxylic acid can be used for further derivatization or as a point of attachment to a solid support [1]. This inherent multifunctionality simplifies the design and synthesis of sophisticated chemical probes for studying protein function or cellular processes.

Advanced Polymer Monomer Precursor

The combination of acetyl, formyl, and carboxylic acid groups allows 3-acetyl-5-formylbenzoic acid to serve as a highly functionalized monomer. Its precise molecular weight (192.17 g/mol) is essential for calculating stoichiometry in polymerizations . The compound can be used to introduce specific cross-linking sites or reactive handles into polymer backbones, enabling the creation of novel materials with tailored properties.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Orthogonal acetyl & formyl reactivity
Multi‑step synthesis efficiency and purity
Bifunctional chemical probes
Three addressable functional groups
Conjugation fidelity and probe stability
Advanced polymer monomer
Defined molecular weight and multifunctionality
Stoichiometric control in polymerization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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